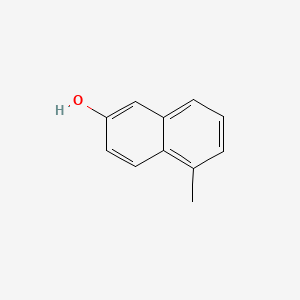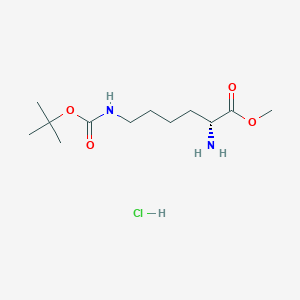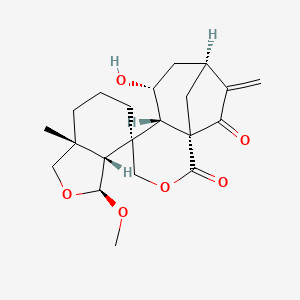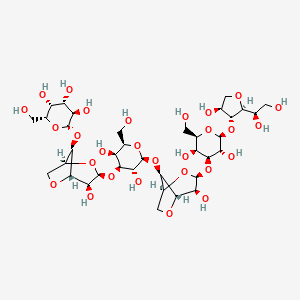
Neoagarohexaitol
Vue d'ensemble
Description
Neoagarohexaitol is a polysaccharide that is derived from red seaweed. It has gained a lot of attention in recent years due to its potential use in various scientific research applications.
Applications De Recherche Scientifique
Biological Activity in Marine Algae
Neoagarohexaitol exhibits significant biological activity in marine red algae, specifically in Gracilaria conferta. It has been observed to influence various physiological responses such as increases in oxygen consumption, release of hydrogen peroxide, elimination of epiphytic bacteria, and induction of thallus tip bleaching. These responses are competitively inhibited by the reduced form of neoagarohexaose, which is this compound, indicating a specific interaction mechanism with the algae (Weinberger et al., 2001).
Enzymatic Activity and Substrate Specificity
Research on beta-agarases I and II from Pseudomonas atlantica has revealed that these enzymes have specific actions on agar-type polysaccharides and oligosaccharides, including this compound. These studies help in understanding the substrate specificities of these enzymes and their role in hydrolyzing complex polysaccharides, potentially aiding in the development of novel biotechnological applications (Morrice et al., 1983).
Post-Translational Modification (PTM) in Disease Markers
In the field of medical research, neo-epitopes, including this compound derivatives, are being studied for their potential use as biochemical markers. These markers, resulting from post-translational modifications (PTMs) of proteins, can indicate specific physiological or pathological processes and might have applications in the diagnosis and monitoring of various diseases (Karsdal et al., 2010).
Biotechnological Applications
Research into the production of neoagarobiose from agar through a dual-enzyme and two-stage hydrolysis strategy has highlighted the potential of this compound and related compounds in the cosmetic, food, and pharmaceutical industries. These oligosaccharides exhibit unique biological activities and have promising application prospects in various industrial sectors (Yan et al., 2020).
Mécanisme D'action
Target of Action
Neoagarohexaitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It primarily targets neoagarohexaose , a polysaccharide derived from agar, and inhibits its activity in the respiratory, oxidative, and microbiocidal responses .
Mode of Action
This compound interacts with its target, neoagarohexaose, by inhibiting its activity. This interaction results in changes in the respiratory, oxidative, and microbiocidal responses . .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of neoagarohexaose. This compound acts as a substrate for β-agarase II activity , an enzyme involved in the degradation of agar. This enzyme activity leads to the production of neoagaro-oligosaccharides .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c . These properties may influence its bioavailability and stability in biological systems.
Result of Action
The action of this compound results in the inhibition of neoagarohexaose activity, affecting respiratory, oxidative, and microbiocidal responses . It also leads to the production of neoagaro-oligosaccharides through β-agarase II activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDTZRQNBOQDHS-NRTBGCROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745640 | |
| Record name | PUBCHEM_71308792 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68289-59-8 | |
| Record name | PUBCHEM_71308792 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)
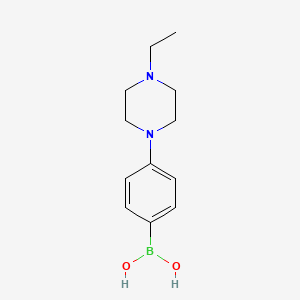
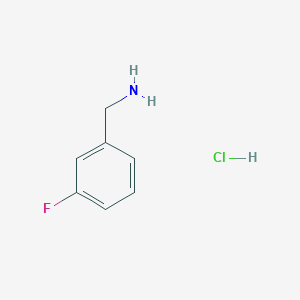
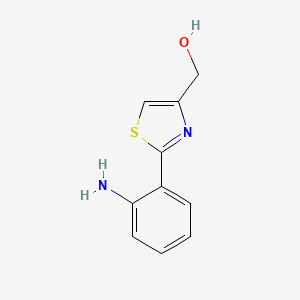
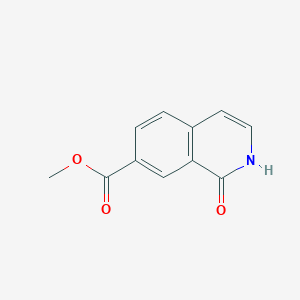
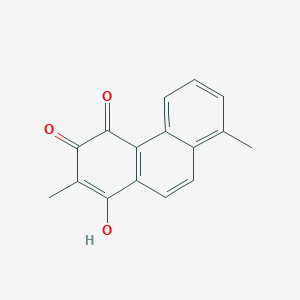
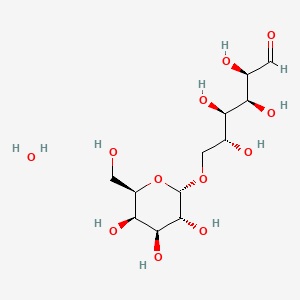
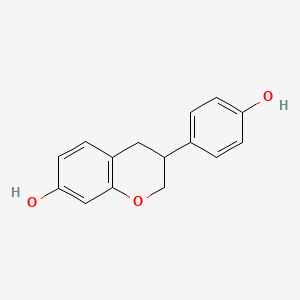
![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)
